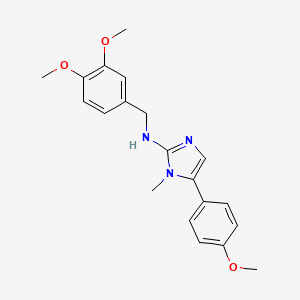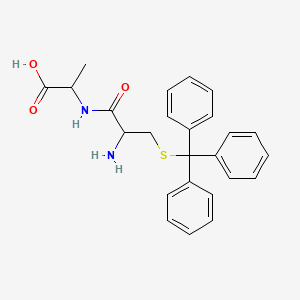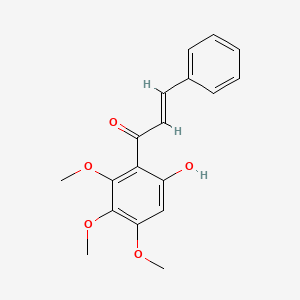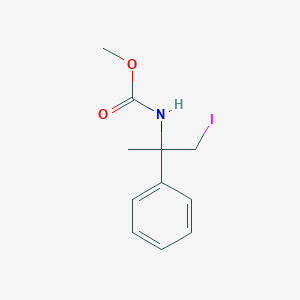![molecular formula C11H17N3O2S B14145147 2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione CAS No. 89151-24-6](/img/structure/B14145147.png)
2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione is a chemical compound that belongs to the class of thiadiazinanes. This compound features a pyridine ring substituted at the 4-position with a propyl group, which is further connected to a thiadiazinane ring. The presence of both nitrogen and sulfur atoms in the thiadiazinane ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-bromopyridine, undergoes a Grignard reaction with propylmagnesium bromide to form 4-propylpyridine.
Cyclization: The 4-propylpyridine is then reacted with thiourea in the presence of a base such as sodium hydroxide to form the thiadiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazinane derivatives with different oxidation states.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazinane derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione can be compared with other similar compounds, such as:
2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione: This compound has a similar structure but differs in the ring size and oxidation state of the sulfur atom.
2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2-thiazolidine-1,1-dione: This compound also features a pyridine ring but has a different heterocyclic ring structure.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89151-24-6 |
|---|---|
Molecular Formula |
C11H17N3O2S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-(2-pyridin-4-ylpropyl)-1,2,6-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H17N3O2S/c1-10(11-3-6-12-7-4-11)9-14-8-2-5-13-17(14,15)16/h3-4,6-7,10,13H,2,5,8-9H2,1H3 |
InChI Key |
PEUMIFGKWMMHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCNS1(=O)=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)

![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)

![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)


